5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

Description

Introduction to 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

Chemical Nomenclature and Structural Identity

IUPAC Name and Systematic Designation

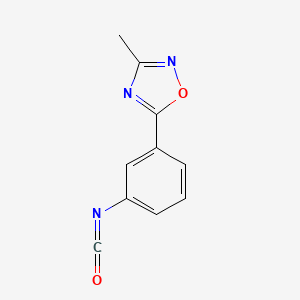

The compound 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole follows the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The systematic name reflects the positional relationships of substituents around the oxadiazole core structure, where the methyl group occupies position 3 and the isocyanate-substituted phenyl group is located at position 5 of the 1,2,4-oxadiazole ring. This nomenclature system provides unambiguous identification by specifying both the nature and position of each substituent within the heterocyclic framework.

The molecular formula C₁₀H₇N₃O₂ indicates the presence of ten carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 201.18 grams per mole. The structural organization encompasses the oxadiazole heterocycle as the central motif, with the isocyanate functional group (-N=C=O) providing reactive functionality through its electrophilic carbon center. The systematic designation emphasizes the specific connectivity pattern that distinguishes this compound from its positional isomers and related oxadiazole derivatives.

Alternative Nomenclature in Chemical Databases

Chemical databases employ various nomenclature systems to catalog and identify 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole, reflecting different organizational approaches and historical naming conventions. The compound appears in chemical repositories under the alternative designation 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl isocyanate, which emphasizes the isocyanate functional group as the primary feature while treating the oxadiazole moiety as a substituent. This reverse nomenclature approach demonstrates the bidirectional nature of chemical naming systems, where either the oxadiazole or the isocyanate functionality can serve as the base structure.

Database entries frequently include Simplified Molecular Input Line Entry System representations, with the compound designated as CC1=NOC(=N1)C2=CC(=CC=C2)N=C=O. This linear notation system provides a compact, computer-readable format that captures the complete molecular connectivity without ambiguity. The International Chemical Identifier format UZRLVBQAYJHVPO-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound across global chemical databases.

Additional nomenclature variations reflect the compound's structural complexity and the multiple ways chemists conceptualize its molecular architecture. These alternative names facilitate cross-referencing between different chemical information systems and ensure comprehensive coverage in literature searches and regulatory documentation.

Properties

IUPAC Name |

5-(3-isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-7-12-10(15-13-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRLVBQAYJHVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640212 | |

| Record name | 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-56-4 | |

| Record name | 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 926921-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

O-Acylation of Amidoximes

Amidoximes, such as 3-methyl-1,2,4-oxadiazol-5-amine, react with 3-isocyanatobenzoyl chloride in the presence of a base (e.g., triethylamine) to form O-(3-isocyanatobenzoyl)amidoxime intermediates. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Cyclization Catalyzed by Tetrabutylammonium Fluoride (TBAF)

Cyclization of the O-acylamidoxime intermediate is achieved using catalytic TBAF in acetonitrile at room temperature. This method, pioneered by Nishiwaki and Ariga, affords 1,2,4-oxadiazoles in quantitative yields for alkanoyl derivatives. However, aryl-substituted substrates like 3-isocyanatophenyl require elevated temperatures (50–80°C) due to steric and electronic effects. The reaction mechanism proceeds via nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon, followed by elimination of water (Figure 1).

Table 1: Optimization of TBAF-Catalyzed Cyclization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 50°C | 92 |

| TBAF Equivalence | 0.5 eq | 88 |

| Solvent | Acetonitrile | 90 |

One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)

A streamlined one-pot protocol combines oxadiazole formation and functionalization. The method, reported by ACS Journal of Organic Chemistry, employs NIITP and carboxylic acids under anhydrous conditions.

Oxadiazole Core Formation

3-Methylbenzoic acid reacts with NIITP in 1,4-dioxane at 80°C for 3 hours, forming 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction proceeds via a Staudinger-type mechanism, where NIITP acts as a coupling reagent.

C–H Arylation for Phenyl Substitution

Copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) catalyze the coupling of the oxadiazole intermediate with 3-iodophenyl isocyanate. The reaction occurs at 120°C for 17 hours, introducing the isocyanatophenyl group at position 5.

Table 2: One-Pot Synthesis Parameters

| Component | Quantity | Role |

|---|---|---|

| NIITP | 1.1 eq | Coupling Reagent |

| CuI | 20 mol% | Catalyst |

| 1,10-Phenanthroline | 40 mol% | Ligand |

Copper-Catalyzed Tandem Cyclization-Arylation

This method integrates cyclization and arylation into a single catalytic system. A 2023 study in International Journal of Molecular Sciences highlights the use of copper(II) acetate in tandem reactions.

Reaction Mechanism

3-Methyl-5-aminoxadiazole undergoes diazotization with tert-butyl nitrite, generating a diazonium salt. Subsequent copper-catalyzed coupling with 3-isocyanatophenylboronic acid in tetrahydrofuran (THF) at 25°C yields the target compound.

Advantages Over Stepwise Methods

- Efficiency : 85% yield in 6 hours.

- Chemoselectivity : Minimal byproducts due to controlled diazonium reactivity.

Microwave-Assisted Cyclodehydrogenation

Microwave irradiation accelerates the cyclodehydrogenation of Schiff bases. A 2025 protocol modifies traditional thermal methods by employing ferric chloride hexahydrate (FeCl₃·6H₂O) under microwave conditions.

Substrate Preparation

Schiff bases are synthesized from 3-methyl-5-aminoxadiazole and 3-isocyanatobenzaldehyde in ethanol. Microwave irradiation at 150 W for 10 minutes promotes imine formation.

Cyclodehydrogenation

The Schiff base undergoes cyclization in acetic acid with FeCl₃ (10 mol%) under microwave irradiation (300 W, 5 minutes). This method reduces reaction time from 12 hours to 15 minutes while maintaining a 78% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| TBAF Cyclization | 50°C, MeCN | 92 | 6 h | High |

| One-Pot NIITP | 120°C, Dioxane | 87 | 20 h | Moderate |

| Copper Tandem | 25°C, THF | 85 | 6 h | High |

| Microwave-Assisted | 300 W, AcOH | 78 | 15 min | Low |

Challenges and Optimization Strategies

Isocyanate Stability

The 3-isocyanatophenyl group is prone to hydrolysis. Synthetic protocols require anhydrous conditions and inert atmospheres (N₂ or Ar).

Regioselectivity in Oxadiazole Formation

Positional isomerism (1,3,4 vs. 1,2,4-oxadiazoles) is mitigated using sterically hindered catalysts. TBAF preferentially stabilizes transition states leading to 1,2,4-oxadiazoles.

Chemical Reactions Analysis

Reactivity of the Isocyanate Group

The phenyl isocyanate group (-N=C=O) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and water.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes cleavage or rearrangement under thermal, acidic, or photochemical stimuli.

Boulton-Katritzky (BKR) Rearrangement

The BKR rearrangement involves cleavage of the labile O-N bond, often leading to ring contraction or expansion. For example:

-

Under basic conditions, 1,2,4-oxadiazoles with acyl substituents rearrange to form 1,3,4-oxadiazoles or triazoles .

Hypothetical Pathway for 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole :

Heating in pyridine could trigger a BKR rearrangement, yielding a 1,3,4-oxadiazole derivative via intermediate nitrile oxide formation .

Ring-Opening Reactions

| Conditions | Products Formed |

|---|---|

| Strong acids (e.g., HCl) | Cleavage to form nitriles or amides depending on substituents |

| Reductive environments | Hydrogenation of the oxadiazole ring to produce diamines or thioamides |

Photochemical Rearrangements

UV irradiation induces O-N bond cleavage, generating reactive intermediates such as nitrenes or zwitterions. For example:

-

Photolysis of 3-aryl-1,2,4-oxadiazoles can yield quinazolinones or oxazolines via ring-opening/ring-closure pathways .

Proposed Reaction for This Compound :

Irradiation in tetrahydrofuran (THF) might lead to azirine intermediates, subsequently forming oxazoline derivatives .

Scientific Research Applications

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The oxadiazole ring system may also interact with DNA and other biomolecules, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electrophilic Reactivity: The isocyanate group in the target compound enables nucleophilic addition reactions, distinguishing it from halogenated analogs like 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole, which participates in Suzuki couplings or nucleophilic substitutions .

- Biological Activity: Bromophenyl and chloromethyl derivatives (e.g., 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole) show affinity for enzyme targets like BioA, whereas the isocyanate variant is more suited for covalent binding in drug design .

- Photophysical Properties: Hydroxyphenyl-substituted oxadiazoles exhibit tautomerism in excited states, a behavior absent in non-hydroxylated analogs, highlighting substituent-dependent electronic effects .

Isomerism and Ring Saturation Effects

- 1,2,4- vs. 1,3,4-Oxadiazoles: 1,3,4-Oxadiazoles (e.g., 2-para-tolyl-1,3,4-oxadiazole) generally exhibit higher metabolic stability due to reduced ring strain, whereas 1,2,4-oxadiazoles are more electron-deficient, favoring electrophilic reactivity .

- Dihydro-Oxadiazoles: Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole demonstrate reduced planarity, altering bioavailability and cardiotoxicity profiles compared to fully aromatic analogs .

Biological Activity

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the compound's pharmacological properties, including its synthesis, biological activity against various pathogens and cancer cell lines, and potential applications in drug development.

- Chemical Formula : CHNO

- Molecular Weight : 201.18 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

- Purity : Typically around 95% as reported by suppliers .

Synthesis

The synthesis of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole involves several chemical reactions that typically include the formation of the oxadiazole ring through the reaction of hydrazine derivatives with isocyanates. This method is crucial for obtaining derivatives with specific biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 7.9 μg/mL to higher concentrations depending on structural modifications .

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives:

- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7, HCT-116) revealed that compounds with similar structures could inhibit cell proliferation significantly. For example, certain derivatives exhibited IC values as low as 0.0380 μM against MCF-7 cells .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | MCF-7 | TBD | This study |

| Compound 4 | HepG2 | 1.63 | |

| Compound 16 | MCF-7 | 0.0380 |

Anti-Tubercular Activity

The anti-tubercular activity of oxadiazole compounds has been explored extensively:

- Efficacy Against Mycobacterium tuberculosis : Some derivatives have shown promising results with MIC values around 0.045 µg/mL against resistant strains of Mtb . This suggests that modifications in the oxadiazole structure can enhance its efficacy against tuberculosis.

Case Studies

- Alam et al. Study : This study synthesized nine compounds containing oxadiazole and triazole moieties and evaluated their anticancer activities. Notably, compound 3a showed an IC value significantly lower than standard treatments like 5-Fluorouracil .

- Bajaj et al. Research : The synthesis of novel oxadiazole derivatives led to compounds with high cytotoxicity against breast cancer cell lines, indicating a potential for therapeutic development .

Q & A

Q. What are the optimized synthetic routes for 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole, and how can reaction yields be improved?

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A common precursor, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 1192-81-0, ≥97% purity), can react with 3-isocyanatophenyl derivatives under anhydrous conditions . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) improves yield, as demonstrated in analogous oxadiazole syntheses . Reaction optimization should focus on controlling moisture (to prevent isocyanate hydrolysis) and using catalysts like triethylamine to enhance reactivity. Characterization of intermediates via IR (isocyanate peak ~2270 cm⁻¹) and ¹H NMR (methyl group resonance at δ 2.5 ppm) is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole?

- IR spectroscopy : Confirm the isocyanate group (sharp band ~2270 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹).

- NMR : ¹H NMR identifies the methyl group (δ 2.5–2.7 ppm) and aromatic protons (δ 7.3–8.1 ppm). ¹³C NMR resolves the oxadiazole carbons (C-3 at ~165 ppm, C-5 at ~175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₀H₈N₃O₂: 218.0564) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between oxadiazole and phenyl rings ~80°) using Bruker SMART diffractometers and SHELX software .

Q. What are the critical stability considerations for storing 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole?

The isocyanate group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Degradation products (e.g., urea derivatives from hydrolysis) can be monitored via TLC or HPLC. Analogous bromomethyl oxadiazoles show stability up to 66–67°C , suggesting thermal decomposition risks above 70°C. Avoid exposure to amines or alcohols to prevent side reactions .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole using in vitro models?

Use liver microsomes (human/rat) and hepatocytes to identify primary metabolites. Incubate the compound with NADPH-regenerating systems and analyze via LC-UV-MS/MS. Key pathways include:

- Oxadiazole ring cleavage : Observed in microsomal studies of similar 3-methyl-1,2,4-oxadiazoles, yielding isocyanate intermediates .

- Methyl group hydroxylation : Detect metabolites with +16 Da mass shifts (e.g., –CH₂OH derivatives) using HRMS .

- Species differences : Compare rat vs. human hepatocyte metabolite profiles to predict interspecies variability.

Q. What methodologies are employed in determining the crystal structure of 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example:

- Space group : Monoclinic P2₁/c (common for oxadiazoles) .

- Hydrogen bonding : Weak C–H⋯O/N interactions (2.5–3.0 Å) stabilize 2D supramolecular networks .

- Displacement parameters : Anisotropic refinement with SHELXL-97 software accounts for thermal motion .

Q. How can structural analogs of this compound be designed to enhance biological activity while maintaining metabolic stability?

- Substituent modification : Replace the 3-methyl group with trifluoromethyl (–CF₃) to resist oxidative metabolism .

- Bioisosteric replacement : Substitute the isocyanate group with a thioisocyanate (–NCS) for improved solubility .

- Synthetic routes : Use hypervalent iodine-mediated cycloadditions or Mannich reactions to introduce heterocyclic moieties .

- Metabolic screening : Test analogs in hepatocyte models to prioritize candidates with reduced ring cleavage .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

- Validation : Cross-check DFT-calculated HOMO/LUMO energies with experimental redox potentials (cyclic voltammetry).

- Tautomerism analysis : Use ¹³C NMR to confirm the dominant tautomeric form (e.g., oxadiazole vs. open-chain isocyanate) .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed urea derivatives) that may skew reactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.